molecular formula C5H10S B3053241 2-Methyl-3-(methylthio)-1-propene CAS No. 52326-10-0

2-Methyl-3-(methylthio)-1-propene

Cat. No. B3053241
CAS RN: 52326-10-0
M. Wt: 102.2 g/mol
InChI Key: OFSJHBMVJFGCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(methylthio)-1-propene, also known as methional, is a sulfur-containing organic compound with a strong aroma of cooked potatoes. It is commonly used as a flavoring agent in the food industry and is also found in certain fruits and vegetables. In recent years, there has been increasing interest in the scientific research applications of methional due to its unique properties.

Scientific Research Applications

Enzyme System Research

2-Methyl-3-(methylthio)-1-propene analogues have been explored in enzyme system studies, particularly focusing on the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. Research has shown that certain analogues can serve as precursors for ethane formation, while others are inactive or inhibit methane biosynthesis. This information is valuable for understanding the enzyme's function and potential applications in bioengineering and energy production (Gunsalus, Romesser, & Wolfe, 1978).

Electronic Structure and Prototropic Rearrangement Studies

The compound's electronic structure and its prototropic rearrangement have been studied using ab initio calculations. This research contributes to our understanding of the compound's chemical behavior, including changes in charge distribution, bond lengths, and bond orders. Such insights are crucial for applications in molecular modeling and synthetic chemistry (Kobychev et al., 2002).

Reaction Mechanism Exploration

Studies have also explored the reaction mechanisms involving 2-Methyl-3-(methylthio)-1-propene and its derivatives. For example, understanding the plausible formation of various structural transformations in reactions with hydrogen sulfide and the potential for trimerization in polar media. These insights are valuable for synthetic organic chemistry, particularly in the context of developing new synthetic routes and catalysts (Shagun, Timokhina, & Panova, 1997).

Organic Synthesis Applications

The compound and its derivatives have been used in organic synthesis. For instance, 3-phenylthio-2-(trimethylsilymethyl)propene, a derivative, has been used in the preparation of methylenecyclohexanes via annulation reactions. This application demonstrates the compound's utility in constructing complex organic molecules, which is essential for pharmaceutical and material sciences (Ward & Kaller, 1991).

Mechanism of Action

  • In flavor and fragrance chemistry, it contributes to meaty and roasted odor notes .

Future Directions

: NIST Chemistry WebBook : Direct Classification of Volatile Organic Compounds in Heat-Treated … : ChemSpider: 2-Methyl-3-(methylthio)furan

properties

IUPAC Name

2-methyl-3-methylsulfanylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5(2)4-6-3/h1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSJHBMVJFGCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200348
Record name 2-Methyl-3-(methylthio)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52326-10-0
Record name 2-Methyl-3-(methylthio)-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052326100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(methylthio)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(methylthio)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-(methylthio)-1-propene
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-(methylthio)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-(methylthio)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-(methylthio)-1-propene
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-(methylthio)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.